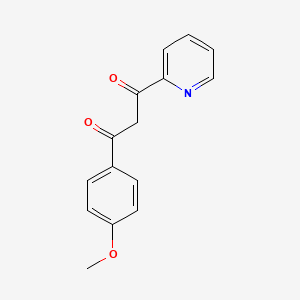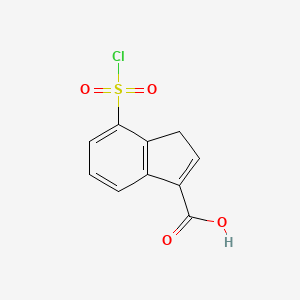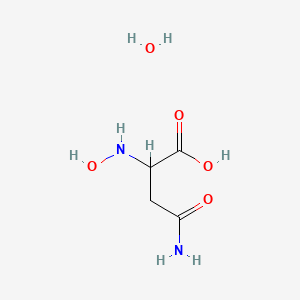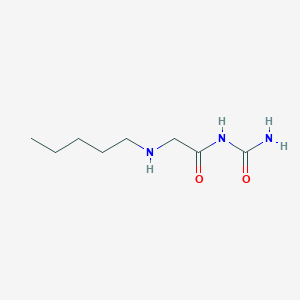
3-Chloro-4-(3,4-dichloroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3,4-dichloroanilino)phenol is an organic compound that features a phenol group substituted with a chlorine atom and an aniline group that is further substituted with two chlorine atoms. This compound is part of the broader class of dichloroanilines, which are known for their applications in various chemical industries, including the production of dyes and herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,4-dichloroanilino)phenol typically involves the chlorination of aniline derivatives. The process begins with the chlorination of aniline to produce 3,4-dichloroaniline. This intermediate is then reacted with 3-chlorophenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(3,4-dichloroanilino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted phenols, anilines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloro-4-(3,4-dichloroanilino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a xenobiotic.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(3,4-dichloroanilino)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a xenobiotic or its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 3-Chloro-4-(3,4-dichloroanilino)phenol, used in the production of dyes and herbicides.
2,4-Dichloroaniline: Another dichloroaniline isomer with similar applications but different chemical properties.
2,5-Dichloroaniline: Used in similar industrial applications but with different reactivity and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol and aniline groups with multiple chlorine substitutions makes it particularly useful in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
137768-49-1 |
|---|---|
Fórmula molecular |
C12H8Cl3NO |
Peso molecular |
288.6 g/mol |
Nombre IUPAC |
3-chloro-4-(3,4-dichloroanilino)phenol |
InChI |
InChI=1S/C12H8Cl3NO/c13-9-3-1-7(5-10(9)14)16-12-4-2-8(17)6-11(12)15/h1-6,16-17H |
Clave InChI |
BXDBZDGJDKFMLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)



![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)

![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)

![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
